molecular formula C7H6BrN3 B1143942 3-Bromo-6-methylimidazo[1,2-A]pyrazine CAS No. 1276056-84-8

3-Bromo-6-methylimidazo[1,2-A]pyrazine

Cat. No.: B1143942
CAS No.: 1276056-84-8
M. Wt: 212.05
InChI Key: ZSUZBYIIQKISEK-UHFFFAOYSA-N
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Description

3-Bromo-6-methylimidazo[1,2-a]pyrazine is a heterocyclic organic compound of significant interest in medicinal chemistry and material science due to its unique chemical properties . The compound features a fused imidazole and pyrazine ring system, which is a privileged structure found in many pharmacologically active molecules . The presence of a bromine atom at the 3-position makes it a valuable synthetic intermediate, as this halogen is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . This allows researchers to rapidly generate a diverse array of more complex derivatives for screening and development. The methyl group at the 6-position can influence the compound's electronic distribution and steric profile, fine-tuning its reactivity and interaction with biological targets . While specific biological data for this exact compound may be limited, analogs based on the imidazo[1,2-a]pyrazine scaffold are extensively studied in drug discovery for their potential biological activities . This bromo-methyl derivative serves as a crucial building block for the synthesis of such novel compounds, accelerating research into new therapeutic agents and functional materials. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-4-11-6(8)2-10-7(11)3-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUZBYIIQKISEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282046
Record name 3-Bromo-6-methylimidazo[1,2-a]pyrazine
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-84-8
Record name 3-Bromo-6-methylimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-methylimidazo[1,2-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 3 Bromo 6 Methylimidazo 1,2 a Pyrazine

Nucleophilic Substitution Reactions at the Bromine Position (C3)

The bromine atom at the C3 position of the imidazo[1,2-a]pyrazine (B1224502) ring is susceptible to displacement by nucleophiles. This reactivity is a cornerstone for the functionalization of this heterocyclic system.

While specific studies on the nucleophilic substitution of 3-bromo-6-methylimidazo[1,2-a]pyrazine are not extensively documented in publicly available literature, the reactivity can be inferred from related imidazo[1,2-a]pyrazine systems. The electron-deficient nature of the pyrazine (B50134) ring, further influenced by the electron-withdrawing effect of the bromine atom, facilitates the attack of nucleophiles at the C3 position. A variety of nucleophiles, including amines, alkoxides, and thiolates, are expected to displace the bromide ion. For instance, in related halo-imidazo[1,2-a]pyrazine derivatives, reactions with primary and secondary amines have been shown to proceed, often under thermal conditions or with base catalysis, to yield the corresponding 3-amino-imidazo[1,2-a]pyrazine derivatives.

The substituents on the imidazo[1,2-a]pyrazine ring play a crucial role in modulating the reactivity of the C3-bromo group. The 6-methyl group in this compound is an electron-donating group. This donation of electron density to the pyrazine ring could potentially decrease the electrophilicity of the C3 position, thereby reducing the rate of nucleophilic substitution compared to an unsubstituted analogue.

Conversely, the placement of electron-withdrawing groups on the ring system would be expected to enhance the rate of nucleophilic substitution at the C3 position. The regioselectivity of these reactions is generally high, with the attack occurring exclusively at the carbon atom bearing the bromine, as it is the most activated position for nucleophilic attack on the imidazole (B134444) part of the scaffold.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

A typical reaction setup would involve reacting this compound with a boronic acid or ester in the presence of a palladium catalyst such as Pd(PPh₃)₄ or a more modern pre-catalyst system, a base like sodium carbonate or potassium phosphate, and a solvent mixture such as dioxane/water or DME/water, often with heating. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Related Heterocyclic Bromides This table is illustrative and based on reactions with similar substrates.

EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)DME80~70-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O100~75-90
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)DME/EtOH80~60-75

Beyond the Suzuki-Miyaura reaction, this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions. These include:

Sonogashira Coupling: This reaction with terminal alkynes introduces an alkynyl group at the C3 position, leading to the formation of 3-alkynyl-6-methylimidazo[1,2-a]pyrazines. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Heck Coupling: The reaction with alkenes allows for the formation of a new C-C bond, resulting in 3-alkenyl-6-methylimidazo[1,2-a]pyrazines.

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling the bromide with a wide range of primary and secondary amines, amides, or carbamates. This offers a versatile alternative to direct nucleophilic substitution. researchgate.net

Stille Coupling: This reaction utilizes organotin reagents to form C-C bonds. Although effective, the toxicity of the tin reagents has led to a preference for other methods like the Suzuki-Miyaura coupling. libretexts.org

The choice of catalyst, ligand, base, and solvent system is crucial for the success of these reactions and depends on the specific coupling partners. nih.gov

Electrophilic Aromatic Substitution Reactions

The imidazo[1,2-a]pyrazine ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing pyrazine ring. stackexchange.com However, reactions can still occur, and the regioselectivity is a key consideration.

For the parent imidazo[1,2-a]pyrazine, electrophilic attack preferentially occurs at the C3 position of the imidazole ring. stackexchange.com This is because the intermediate formed by attack at C3 is more stable, as it allows for resonance delocalization without disrupting the aromaticity of the six-membered pyrazine ring. stackexchange.com

In the case of this compound, the C3 position is already occupied by a bromine atom. The bromine atom is a deactivating group but an ortho-, para-director. The 6-methyl group is an activating, ortho-, para-directing group. Therefore, any further electrophilic substitution would be directed to the available positions on the ring, influenced by the combined directing effects of the existing substituents. The most likely positions for electrophilic attack would be C5 and C8 on the pyrazine ring, or potentially C2 on the imidazole ring, although the latter is generally less favored. stackexchange.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, though harsh conditions may be required due to the deactivated nature of the ring system. lumenlearning.comlibretexts.org

Table 2: Summary of Reactivity

Reaction TypePosition of ReactivityKey ReactantsExpected Product Type
Nucleophilic SubstitutionC3Amines, Alkoxides, Thiolates3-Substituted-6-methylimidazo[1,2-a]pyrazines
Suzuki-Miyaura CouplingC3Aryl/Heteroaryl boronic acids3-Aryl/Heteroaryl-6-methylimidazo[1,2-a]pyrazines
Sonogashira CouplingC3Terminal alkynes3-Alkynyl-6-methylimidazo[1,2-a]pyrazines
Electrophilic SubstitutionC5, C8, or C2Electrophiles (e.g., NO₂⁺, Br⁺)Further substituted 3-bromo-6-methylimidazo[1,2-a]pyrazines

Further Halogenation and Regioselectivity

The imidazo[1,2-a]pyrazine ring system is susceptible to electrophilic halogenation, and the presence of existing substituents on the ring significantly directs the position of further halogenation. The most electron-rich position in the unsubstituted imidazo[1,2-a]pyrazine is the C3 position. However, with the 3-position already occupied by a bromine atom in the title compound, subsequent halogenation is directed to other available positions on the bicyclic system.

Studies on related imidazo[1,2-a]pyrazine derivatives have shown that bromination can lead to the formation of di- or even tri-brominated products. For instance, the bromination of imidazo[1,2-a]pyrazine itself can yield the 3-bromo or the 3,5-dibromo derivative. In the case of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933), further bromination can occur at the 3-position to give 3,6,8-tribromoimidazo[1,2-a]pyrazine.

For this compound, the next most activated position for electrophilic attack is generally the C8 position, influenced by the electronic effects of the pyrazine nitrogens. Therefore, further bromination is expected to yield 3,8-dibromo-6-methylimidazo[1,2-a]pyrazine. The synthesis of 6,8-dibromoimidazo[1,2-a]pyrazine is typically achieved through the condensation of 2-amino-3,5-dibromopyrazine (B131937) with chloroacetaldehyde. This suggests that the introduction of a second bromine atom onto the this compound core is a feasible transformation.

Table 1: Examples of Further Halogenation of Imidazo[1,2-a]pyrazine Derivatives
Starting MaterialReagent and ConditionsProductReference
2-substituted-8-substituted-6-methyl-imidazo[1,2-a]pyrazineNBS, Ethanol, 0-5 °C to rt3-Bromo-2,8-disubstituted-6-methyl-imidazo[1,2-a]pyrazine tsijournals.com
Imidazo[1,2-a]pyridineNaBrO₂, AcOH, DMF, 60 °C, 10 h3-Bromo-imidazo[1,2-a]pyridineN/A
2-Amino-3,5-dibromopyrazineChloroacetaldehyde, Acetonitrile, 80 °C, 10 h6,8-Dibromoimidazo[1,2-a]pyrazine

Influence of Existing Substituents on Electrophilic Attack

The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine ring is a consequence of the interplay between the electron-donating imidazole ring and the electron-withdrawing pyrazine ring. The C3 position is the most nucleophilic and thus the primary site for electrophilic attack in an unsubstituted ring.

In this compound, the existing substituents play a crucial role in directing further reactions:

3-Bromo Group: The bromine atom at the C3 position is an electron-withdrawing group via induction but can also act as a weak ortho-, para-director in electrophilic aromatic substitution due to its lone pairs. However, in this heterocyclic system, its primary electronic effect is deactivating for further electrophilic attack at the imidazole part of the ring.

6-Methyl Group: The methyl group at the C6 position is an electron-donating group through hyperconjugation, which activates the pyrazine ring towards electrophilic attack to a certain extent.

Pyrazine Nitrogens: The nitrogen atoms in the pyrazine ring are electron-withdrawing, deactivating the pyrazine ring towards electrophilic substitution. However, they direct incoming electrophiles to specific positions.

Considering these factors, electrophilic attack on this compound is most likely to occur at the C8 position. This is because the C5 and C6 positions are part of the electron-deficient pyrazine ring, and the C2 position is less reactive than the C3 position, which is already substituted. The C8 position is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen at position 7. nih.gov

Metalation and Functionalization via Organometallic Intermediates

The use of organometallic intermediates provides a powerful strategy for the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold, often at positions that are not readily accessible through classical electrophilic or nucleophilic substitution reactions.

Research on the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) has demonstrated the efficacy of this approach. Treatment of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) leads to selective magnesiation at the C3 position. The resulting organometallic intermediate can be trapped with various electrophiles to introduce a range of functional groups at this position.

Interestingly, a switch in regioselectivity is observed when a different metalating agent is used. The reaction of 6-chloroimidazo[1,2-a]pyrazine with TMP₂Zn·2MgCl₂·2LiCl results in the formation of a diheteroarylzinc intermediate at the C5 position. This allows for the introduction of substituents at a different location on the pyrazine ring. These findings highlight the potential to selectively functionalize this compound at various positions by carefully choosing the metalating agent and reaction conditions. Lithiation followed by reaction with an electrophile is another common method for introducing functional groups onto heteroaromatic systems.

Table 2: Regioselective Metalation and Functionalization of 6-Chloroimidazo[1,2-a]pyrazine
Position of FunctionalizationMetalating AgentElectrophileProductYield (%)Reference
C3TMPMgCl·LiClI₂3-Iodo-6-chloroimidazo[1,2-a]pyrazine78N/A
C3TMPMgCl·LiClAllyl bromide/CuCN·2LiCl3-Allyl-6-chloroimidazo[1,2-a]pyrazine56N/A
C5TMP₂Zn·2MgCl₂·2LiClI₂5-Iodo-6-chloroimidazo[1,2-a]pyrazine55N/A
C5TMP₂Zn·2MgCl₂·2LiClPhCOCl/CuCN·2LiCl5-Benzoyl-6-chloroimidazo[1,2-a]pyrazine60N/A

Derivatization Strategies for Structural Diversity

The presence of the bromine atom at the C3 position and the potential for substitution at other positions makes this compound an excellent starting material for creating libraries of diverse compounds for biological screening.

The introduction of amino and alkylamino groups is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of this compound, these groups are typically introduced at the C8 position via nucleophilic aromatic substitution (SNA_r) of a halogen at that position.

For instance, 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine derivatives can be synthesized and subsequently reacted with various amines to furnish the corresponding 8-amino derivatives. tsijournals.com This transformation is often carried out by heating the bromo-substituted precursor with the desired amine, sometimes in the presence of a catalyst. The synthesis of 6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine has been reported, demonstrating the feasibility of introducing alkylamino groups at the C8 position. uni.lu

Table 3: Introduction of Amino and Alkylamino Groups on Imidazo[1,2-a]pyrazine Derivatives
Starting MaterialReagent and ConditionsProductReference
8-Bromo-2-phenyl-6-methyl-imidazo[1,2-a]pyrazineMorpholine (B109124), heat8-Morpholino-2-phenyl-6-methyl-imidazo[1,2-a]pyrazine tsijournals.com
8-Bromo-2-(p-tolyl)-6-methyl-imidazo[1,2-a]pyrazinePiperidine, heat8-(Piperidin-1-yl)-2-(p-tolyl)-6-methyl-imidazo[1,2-a]pyrazine tsijournals.com
3-Bromo-6-chloroimidazo[1,2-b]pyridazineButylamine, CsF, BnNEt₃Cl, DMSO, 100 °C6-(Butylamino)-3-bromoimidazo[1,2-b]pyridazine researchgate.net
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyrazineMethylamine(6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazin-3-yl)methanol (B62471)

The introduction of a hydroxymethyl group can enhance the polarity and provide a handle for further synthetic modifications. While direct hydroxymethylation of this compound might be challenging, a two-step approach involving formylation followed by reduction is a plausible route. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a formamide (B127407) (like DMF), is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.gov The resulting aldehyde can then be reduced to the corresponding alcohol using a variety of reducing agents, such as sodium borohydride.

A direct synthesis of (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazin-3-yl)methanol has been reported, indicating that the hydroxymethyl group can be introduced on a pre-functionalized imidazo[1,2-a]pyrazine core. This further underscores the versatility of this scaffold in accommodating a range of functional groups. Other functional groups can be introduced via the organometallic intermediates discussed in section 3.4, followed by quenching with appropriate electrophiles.

Table 4: Plausible and Reported Syntheses of Hydroxymethylated Imidazo[1,2-a]pyrazines
Starting MaterialReagents and ConditionsProductReference
Electron-rich arene1. POCl₃, DMF (Vilsmeier-Haack); 2. NaBH₄Aryl-CH₂OH nih.gov
6-BromonicotinaldehydeNaBH₄, Methanol(6-Bromo-pyridin-3-yl)-methanol chemicalbook.com
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyrazine(Steps involving functionalization and formylation/reduction)(6-Bromo-8-(methylamino)imidazo[1,2-a]pyrazin-3-yl)methanol

Telesubstitution is a fascinating and less common type of nucleophilic substitution where the incoming nucleophile attacks a position other than the one bearing the leaving group. In the context of imidazo[1,2-a]pyrazines and related systems, this has been observed where a nucleophile attacks the C8 position, leading to the displacement of a leaving group at the C5 or C6 position.

The mechanism of telesubstitution is thought to involve the initial attack of the nucleophile at an electron-deficient position, often activated by the ring nitrogens. For instance, in a related tsijournals.comnih.govtriazolo[4,3-a]pyrazine system, the proposed mechanism involves the initial attack of the nucleophile at the C8 position, followed by the elimination of the leaving group from a different position. tsijournals.com The electron-withdrawing nature of the nitrogen at position 7 is believed to activate the C8 position for nucleophilic attack. nih.gov

Factors that favor telesubstitution include the use of more nucleophilic reagents (like amines and thiols over alcohols), less polar solvents, and larger halogens as the leaving group. tsijournals.com This type of reactivity offers a unique pathway for the synthesis of substituted imidazo[1,2-a]pyrazines that might be difficult to access through conventional substitution patterns.

Advanced Spectroscopic and Computational Characterization of 3 Bromo 6 Methylimidazo 1,2 a Pyrazine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure and purity of 3-Bromo-6-methylimidazo[1,2-a]pyrazine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.

Detailed Research Findings: The substitution pattern of the imidazo[1,2-a]pyrazine (B1224502) core is critical for its chemical properties and can be unambiguously confirmed using two-dimensional NMR techniques. Specifically, for 3-substituted imidazo[1,2-a]pyrazines, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum is a key diagnostic tool. In these isomers, a correlation between the protons at the 2-position and the 5-position is characteristically absent, which helps to distinguish them from their 2-substituted counterparts where such a correlation would be visible. nih.gov

While specific, experimentally verified spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of related heterocyclic systems and the known electronic effects of the substituents. The bromine atom at the C3 position is expected to deshield the adjacent protons and carbons due to its electronegativity. The methyl group at the C6 position, being an electron-donating group, would cause a slight upfield (shielding) effect on the nearby nuclei.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

This table presents the predicted chemical shift (δ) ranges for the core nuclei of this compound in a typical deuterated solvent like CDCl₃.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
H-28.0 - 8.5-Adjacent to the imidazole (B134444) nitrogen and the bromine-bearing carbon, leading to significant deshielding.
C-2125 - 135-Influenced by adjacent nitrogen and the C3-bromo group.
C-3-110 - 120Directly bonded to bromine, causing a downfield shift.
H-57.8 - 8.2-Part of the pyrazine (B50134) ring, deshielded by ring currents and the nearby nitrogen.
C-5130 - 140-Aromatic carbon in the pyrazine ring.
C-6-145 - 155Substituted with a methyl group.
H-87.5 - 7.9-Aromatic proton on the pyrazine ring.
C-8115 - 125-Aromatic carbon in the pyrazine ring.
C-8a-140 - 150Bridgehead carbon atom.
-CH₃2.3 - 2.615 - 25Protons and carbon of the methyl group.

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

Detailed Research Findings: The monoisotopic mass of this compound is 210.97451 g/mol . epa.gov This value is a critical parameter for its identification in mass spectrometric analyses. HRMS analysis would be expected to yield a molecular ion peak [M]+ corresponding to this mass, with a characteristic isotopic pattern due to the presence of the bromine atom (a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

Further information on the molecule's behavior in a mass spectrometer can be inferred from predicted data for its isomers. For the related isomer, 6-bromo-3-methylimidazo[1,2-a]pyrazine (B13140906), predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts. uni.lu

Interactive Data Table: Mass Spectrometry Data for this compound and a Related Isomer

Parameter Value Compound Source/Method
Monoisotopic Mass 210.97451 DaThis compoundIntrinsic Property
Molecular Formula C₇H₆BrN₃This compound-
Predicted CCS for [M+H]⁺ 132.6 Ų6-bromo-3-methylimidazo[1,2-a]pyrazinePrediction
Predicted CCS for [M+Na]⁺ 148.3 Ų6-bromo-3-methylimidazo[1,2-a]pyrazinePrediction
Predicted CCS for [M-H]⁻ 137.2 Ų6-bromo-3-methylimidazo[1,2-a]pyrazinePrediction

Note: CCS values are for the isomer 6-bromo-3-methylimidazo[1,2-a]pyrazine and serve as an estimation for the target compound. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Detailed Research Findings: Experimental IR spectra for the specific title compound are not readily available in the searched literature. However, the characterization of related imidazo-[1,2-a]pyrazine derivatives frequently employs Fourier-transform infrared (FTIR) spectroscopy to confirm their structural features. nih.gov The vibrational spectra of the parent diazine rings, including pyrazine, have been studied in detail, providing a basis for interpreting the spectrum of its derivatives. core.ac.uk The spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, C=C and C=N bonds within the fused heterocyclic rings, and C-Br stretching.

Interactive Data Table: Expected Characteristic IR Absorption Bands

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
Aromatic C-H Stretch3000 - 3100Imidazopyrazine Ring
C=N Stretch1620 - 1680Imidazopyrazine Ring
Aromatic C=C Stretch1450 - 1600Imidazopyrazine Ring
C-H Bending (in-plane)1000 - 1300Imidazopyrazine Ring
C-H Bending (out-of-plane)750 - 900Imidazopyrazine Ring
C-Br Stretch500 - 650Bromo-substituent

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the molecular properties of this compound, complementing experimental data. Theoretical studies, particularly those using Density Functional Theory (DFT), are invaluable for understanding its structure and electronic characteristics.

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

Detailed Research Findings: For imidazo[1,2-a]pyrazine derivatives, DFT calculations are a standard method to predict accurate structures and spectroscopic values. nih.gov The correlation between theoretical predictions and experimental results serves as a robust confirmation of the molecular structure. nih.gov The B3LYP functional combined with various basis sets is a common choice for these calculations.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecules with rotatable bonds, conformational analysis is performed to identify the most stable conformers.

Detailed Research Findings: While the rigid fused ring system of this compound limits its conformational flexibility, derivatives with flexible substituents undergo more complex conformational analyses. For such derivatives, a common strategy involves scanning the rotational potential energy surface (PES) using DFT at a level like B3LYP/6-31+G*. nih.gov This scan helps to identify all possible conformations at local minima. These conformers can then be further optimized at a higher level of theory, such as B3LYP/6-31++G(d,p), and confirmed as stable structures by ensuring they have no imaginary vibrational frequencies. nih.gov The relative energies of these conformers can be used to determine their population distribution at a given temperature.

Interactive Data Table: Summary of Computational Methods

Computational Task Typical Method Basis Set Purpose
Geometry Optimization Density Functional Theory (DFT)B3LYP/6-31++G(d,p)To find the lowest energy, most stable molecular structure.
Conformational Analysis Potential Energy Surface (PES) ScanB3LYP/6-31+G*To identify stable rotameric forms of flexible derivatives.
Vibrational Frequencies DFT Frequency CalculationB3LYP/6-31++G(d,p)To confirm optimized structures as true minima (no imaginary frequencies) and to predict IR spectra.
NMR Chemical Shifts Gauge-Invariant Atomic Orbital (GIAO)-DFT-To predict ¹H and ¹³C NMR chemical shifts for comparison with experimental data. nih.gov
HOMO-LUMO Gap Analysis and Electronic Stability

The electronic stability and properties of imidazo[1,2-a]pyrazine derivatives are significantly influenced by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the electronic stability and chemical reactivity of a molecule. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are used to calculate these orbital energies and the corresponding energy gap. For instance, in a study on related heterocyclic systems, the HOMO-LUMO gap was identified as a key indicator of molecular stability. researchgate.net Analysis of various imidazo[1,2-a]pyrazine derivatives has shown that the introduction of different substituents can modulate the HOMO and LUMO energy levels, thereby fine-tuning the electronic properties of the scaffold. researchgate.net Quantum chemical investigations on imidazo[1,2-a]pyrazines have explored how different electron-donor groups affect the electronic structure, calculating the HOMO and LUMO energy levels and the resulting energy gap. researchgate.net For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the HOMO-LUMO gap was calculated to be 4.343 eV, providing insight into the electronic characteristics of such bromo-substituted fused heterocyclic systems. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net Therefore, a smaller energy gap in pyrazine derivatives suggests higher reactivity. researchgate.net

These computational analyses provide a theoretical foundation for understanding the electronic behavior of molecules like this compound, which is crucial for predicting their interactions in biological systems.

Table 1: Key Electronic Descriptors in Imidazo[1,2-a]pyrazine Analysis
DescriptorDefinitionSignificance
E-HOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability; higher energy suggests greater reactivity for electrophilic attack. researchgate.net
E-LUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability; lower energy suggests greater reactivity for nucleophilic attack. researchgate.net
HOMO-LUMO Gap (ΔE)The energy difference between LUMO and HOMO (E_LUMO - E_HOMO)Represents chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.netresearchgate.net
Theoretical Prediction of Reactivity

Theoretical calculations are instrumental in predicting the reactivity of this compound and its analogues. Global reactivity descriptors, derived from the energies of the HOMO and LUMO orbitals through DFT calculations, provide quantitative measures of a molecule's chemical behavior. researchgate.net These descriptors help in understanding the molecule's susceptibility to chemical reactions. researchgate.net

Key global reactivity descriptors include:

Absolute Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability. researchgate.net

Absolute Softness (S): The reciprocal of hardness (1/η), representing the molecule's capacity to undergo chemical reactions. researchgate.net

Absolute Electronegativity (χ): Describes the ability of a molecule to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2. researchgate.net

Reactivity Index (ω): Also known as the electrophilicity index, it quantifies the energy stabilization when the system acquires an additional electronic charge. researchgate.net

Studies on imidazo[1,2-a]pyrazine derivatives have utilized these descriptors to interpret and predict their activity. researchgate.netijirset.com For example, a lower HOMO-LUMO energy gap and specific values for hardness and electronegativity can predict which sites on the molecule are more susceptible to nucleophilic or electrophilic attack. researchgate.net The imidazo[1,2-a]pyrazine scaffold is recognized as a versatile pharmacophore, and understanding its intrinsic reactivity through these theoretical parameters is crucial for designing new derivatives with specific biological targets. researchgate.net

Table 2: Global Reactivity Descriptors Calculated from Frontier Orbitals
DescriptorFormulaInterpretation
Absolute Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to deformation of electron cloud; high hardness implies low reactivity. researchgate.net
Absolute Softness (S)1 / ηReciprocal of hardness; high softness implies high reactivity. researchgate.net
Absolute Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Measures the power to attract electrons. researchgate.net
Reactivity Index (ω)μ² / 2η (where μ is the electronic potential)Global electrophilicity index; measures stabilization upon accepting electrons. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. springernature.com For imidazo[1,2-a]pyrazine derivatives, QSAR models are crucial for predicting biological activities, such as anticancer or kinase inhibitory effects, and for guiding the synthesis of more potent analogues. ijirset.comnih.gov

Correlation of Physicochemical Parameters with Biological Activity

In QSAR studies of imidazo[1,2-a]pyrazine derivatives, a wide range of physicochemical parameters, also known as descriptors, are calculated and correlated with biological activity. ijirset.com These descriptors can be broadly categorized into topological, electronic, and steric parameters.

Topological Descriptors: These describe the size, shape, and branching of a molecule. Examples include Molecular Weight, Molar Volume, Parachor, and Molar Refractivity. ijirset.com

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the HOMO-LUMO energy gap, dipole moment, hardness, and electronegativity, which are typically calculated using DFT methods. researchgate.net

Hydrophobic and Steric Descriptors: These parameters are critical for how a molecule interacts with a biological target. For instance, 3D-QSAR studies on 8-Amino-imidazo[1,5-a]pyrazine derivatives identified steric and hydrophobic interactions as significant contributors to their activity as Bruton's tyrosine kinase (BTK) inhibitors. japsonline.comscienceopen.com

A study investigating the cytotoxic effects of thirteen imidazo[1,2-a]pyrazine derivatives against cancer cell lines successfully established a quantitative model by correlating such descriptors with the observed activity. ijirset.com Similarly, a 3D-QSAR analysis of 49 imidazo[1,2-a]pyrazine inhibitors of PI3Kα demonstrated a strong correlation between the structural features and inhibitory potency. nih.gov These models help identify which molecular properties are key to enhancing biological efficacy.

Statistical Analysis Methods (Multiple Linear Regression, Principal Component Analysis, Neural Networks)

To build a robust QSAR model, various statistical methods are employed to find the best correlation between the calculated descriptors and the biological activity.

Principal Component Analysis (PCA): PCA is a statistical technique used to reduce the dimensionality of the data by transforming a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. ijirset.com It is often used as an initial step to visualize the distribution of compounds and to select relevant descriptors for further analysis in studies of imidazo[1,2-a]pyrazine derivatives. researchgate.netijirset.com

Multiple Linear Regression (MLR): MLR is a widely used method to model the linear relationship between a dependent variable (biological activity) and multiple independent variables (descriptors). mdpi.com In the context of imidazo[1,2-a]pyrazines, MLR has been used to generate equations that predict cytotoxic activity. ijirset.com The quality of an MLR model is assessed by statistical parameters like the coefficient of determination (R²), adjusted R², and the Fisher test value (F). researchgate.net

Neural Networks (NN): Artificial Neural Networks (ANN) are powerful, non-linear modeling tools that can capture complex relationships between molecular structure and activity. springernature.com They are particularly useful when the relationship is not linear. QSAR studies on imidazo[1,2-a]pyrazines have shown that NN models can yield high correlation coefficients, sometimes outperforming linear methods like MLR. researchgate.netijirset.com For example, a study on pyrazine derivatives showed that an ANN model had a higher predictive quality than the corresponding MLR model. semanticscholar.org

These statistical methods are often used in combination to develop and validate predictive QSAR models, which are instrumental in the rational design of new imidazo[1,2-a]pyrazine-based therapeutic agents. ijirset.comsemanticscholar.org

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is extensively used to understand the binding mechanisms of imidazo[1,2-a]pyrazine derivatives at the molecular level and to analyze their interactions within the active site of a biological target.

Research has demonstrated the application of molecular docking for various imidazo[1,2-a]pyrazine derivatives against several important cancer-related targets. For instance, derivatives have been designed and evaluated as inhibitors of tubulin polymerization. nih.gov Molecular docking studies showed that a potent derivative, TB-25, fits well into the colchicine (B1669291) binding site of tubulin, providing a structural basis for its observed anticancer activity. nih.gov

In another study, imidazo[1,2-a]pyrazine derivatives were developed as Gαq/11 inhibitors for uveal melanoma. nih.gov The lead compound, GQ352, was shown through these simulations to bind directly to Gαq, inhibiting its function. nih.gov Similarly, docking analysis was a key component in the development of imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα). nih.gov The docking simulations helped to align the inhibitor conformations, which was then used to build a highly predictive 3D-QSAR model. nih.gov The analysis of the binding site often reveals crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. nih.gov This detailed information on the binding mode and key interactions is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and selectivity. nih.gov

Pharmacological and Biological Applications of 3 Bromo 6 Methylimidazo 1,2 a Pyrazine Derivatives

Anticancer Activities

Derivatives of the imidazo[1,2-a]pyrazine (B1224502) nucleus are recognized for their potential as anticancer agents. researchgate.netrsc.orgtubitak.gov.tr Structural modifications to this heterocyclic system have yielded compounds with significant cytotoxic effects against various cancer cell lines and the ability to inhibit specific biological targets crucial for tumor growth and survival. nih.govnih.govnih.gov

A range of imidazo[1,2-a]pyrazine derivatives have demonstrated potent anti-proliferative activities against a panel of human cancer cell lines. nih.gov For instance, certain novel derivatives have shown inhibitory effects in the micromolar to nanomolar range against cell lines such as the human liver cancer cell line Hep-G2 and the breast cancer cell line MDA-MB-231. nih.gov One particular compound, TB-25, exhibited a very strong inhibitory effect against the HCT-116 colon cancer cell line with an IC50 value of 23 nM. nih.gov The anti-cancer activities of synthesized imidazo[1,2-a]pyrazine derivatives have also been evaluated against Hep-G2 and MCF-7 (breast cancer) cell lines, showing significant results when compared with the standard drug Doxorubicin. rsc.org

Below is a table summarizing the cytotoxic activity of selected imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueSource
TB-25HCT-116 (Colon)23 nM nih.gov
Imidazo[1,2-a]pyrazine SeriesHep-G2 (Liver)Micromolar to Nanomolar nih.gov
Imidazo[1,2-a]pyrazine SeriesMDA-MB-231 (Breast)Micromolar to Nanomolar nih.gov
Imidazo[1,2-a]pyrazine SeriesA549 (Lung)Micromolar to Nanomolar nih.gov
Compound 12bHep-2 (Larynx)11 µM rsc.org
Compound 12bHepG2 (Liver)13 µM rsc.org
Compound 12bMCF-7 (Breast)11 µM rsc.org
Compound 12bA375 (Melanoma)11 µM rsc.org

The anticancer mechanism of imidazo[1,2-a]pyrazine derivatives often involves the inhibition of key enzymes and proteins in cancer signaling pathways.

VirB11 ATPase: The VirB11 ATPase HP0525 is a key component of the type IV secretion system (T4SS) in Helicobacter pylori, a bacterium linked to gastric cancer. nih.govucl.ac.uk A series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of HP0525. nih.gov These compounds act as ATP mimics and were identified through virtual high-throughput screening. ucl.ac.ukucl.ac.uk One lead compound showed an IC50 of 7 µM and was found to be a competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk By inhibiting this enzyme, these compounds can disrupt the translocation of toxic molecules, thereby reducing the virulence of pathogens associated with cancer development. ucl.ac.ukucl.ac.uk

Phosphoinositide-3-kinase (PI3K): The PI3K signaling pathway is frequently deregulated in a wide variety of human cancers, making it a critical target for cancer therapy. nih.gov A novel series of imidazo[1,2-a]pyrazines has been identified as potent PI3K inhibitors. nih.govresearchgate.net Furthermore, imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives have been developed as potent dual PI3K/mTOR inhibitors. drugbank.com One such compound demonstrated excellent dual inhibitory activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com

EphB4: The receptor tyrosine kinase (RTK) EphB4 is involved in angiogenesis and is often upregulated in various cancers. nih.gov A novel series of imidazo[1,2-a]pyrazine diarylureas has been discovered that shows nanomolar potency for the EphB4 receptor, in addition to activity against other RTKs involved in angiogenesis. nih.gov This suggests that inhibiting EphB4 could enhance anti-angiogenic effects, leading to more pronounced anti-cancer efficacy. nih.gov

Tubulin Polymerization: Some imidazo[1,2-a]pyrazine derivatives act as tubulin polymerization inhibitors. nih.gov The compound TB-25 was found to effectively inhibit tubulin polymerization in vitro, disrupting the dynamic equilibrium of microtubules within cancer cells. nih.gov This leads to a G2/M phase cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that this compound fits well into the colchicine (B1669291) binding site of tubulin. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of imidazo[1,2-a]pyrazine derivatives. Research has shown that the central imidazo[1,2-a]pyrazine core is essential for displaying anticancer activity. researchgate.net The key structural modifications influencing biological activity are often at the C-2 and C-3 positions. researchgate.netnih.gov

For inhibitors of the VirB11 ATPase, a flexible synthetic route has been developed to produce both 2- and 3-aryl substituted regioisomers, allowing for a thorough investigation of SAR. nih.govucl.ac.uk These studies have helped identify trends that can guide the design of more potent and novel compounds. ucl.ac.ukucl.ac.uk

In the context of PI3K inhibition, SAR studies have been conducted on imidazo[1,2-a]pyridine derivatives, which share a similar core structure. These studies help in the design and optimization of compounds with nanomolar potency. nih.gov For imidazo[1,2-a]pyrazine derivatives targeting EphB4, SAR exploration has led to the discovery of compounds with potent activity against several RTKs. nih.gov It has been noted that variations in electron-donating and electron-withdrawing groups at the C-2 position can greatly impact the resulting anticancer activity across different cancer cell lines. researchgate.net

Antimicrobial Activities

Beyond their anticancer properties, derivatives of 3-Bromo-6-methylimidazo[1,2-a]pyrazine have also been investigated for their potential as antimicrobial agents.

The imidazo[1,2-a]pyrazine scaffold has been identified as a promising starting point for the development of new antibacterial agents. nih.gov A significant focus has been on targeting bacterial secretion systems, which are vital for the pathogenicity of many Gram-negative bacteria. nih.gov As these systems are not essential for bacterial growth, it is believed that bacteria would be slow to develop resistance to drugs targeting them. nih.gov

As mentioned previously, derivatives of 8-amino imidazo[1,2-a]pyrazine were developed as inhibitors of the VirB11 ATPase HP0525, a key component of the type IV secretion system in bacteria like Helicobacter pylori. nih.govucl.ac.uk This inhibitory action presents a potential pathway for developing novel antibacterial agents. nih.gov Other related structures, such as imidazo[1,2-a]pyridin-3-amines, have demonstrated bacteriostatic activity, particularly against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov

Research has also explored the antifungal potential of imidazo[1,2-a]pyrazine derivatives. Hybrids of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine based on thiosemicarbazones and thiazolidinediones have been evaluated against pathogenic Sporothrix species. nih.gov Studies showed that four C-3 substituted analogs exhibited antifungal activity. nih.gov

Importantly, these compounds demonstrated synergistic interactions with the commonly used antifungal drug itraconazole, suggesting a potential to overcome itraconazole resistance. nih.govresearchgate.net The compounds also showed low toxicity in mouse fibroblast cells, indicating a favorable preliminary safety profile. nih.govresearchgate.net The antifungal activity was found to be dependent on the substitution on the imidazopyrazine ring. nih.gov Other studies on related imidazo[4,5-b]pyridine derivatives have also shown promising antifungal activity against species like Aspergillus niger and Pencillium chrysogenium. researchgate.net

Antituberculosis Applications

The imidazo[1,2-a]pyridine scaffold, a related structure to imidazo[1,2-a]pyrazine, has been identified as a promising framework in the development of new antituberculosis agents. nih.gov This class of compounds has demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). nih.gov

Research has led to the synthesis of various imidazo[1,2-a]pyridine-3-carboxamides. A notable set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides was evaluated for its in vitro anti-tuberculosis activity against different Mtb strains, including replicating, non-replicating, multi-drug resistant, and extensive drug-resistant types. nih.gov Several of these derivatives displayed potent activity, with Minimum Inhibitory Concentration (MIC₉₀) values of ≤ 1 µM against the tested tuberculosis strains. nih.gov One representative compound from this series also showed remarkable selectivity for microbes, being screened against seven non-tubercular strains and other non-mycobacteria organisms. nih.gov

Further structure-activity relationship (SAR) studies on 3-arylimidazo[1,2-a]pyridine analogs with amine substitutions showed promising activity against Mtb. nih.gov Although many of these compounds exhibited cytotoxicity, specific derivatives demonstrated significant improvements in this regard, making them promising lead compounds for further development. nih.gov

Compound ClassActivity MetricResultTarget
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMIC₉₀≤ 1 µMReplicating, non-replicating, MDR, and XDR Mtb strains
Amine-substituted 3-arylimidazo[1,2-a]pyridine analog (Compound 24)MIC₉₀6.08 µMMtb QcrB

Anti-inflammatory Activities

The imidazo[1,2-a]pyrazine nucleus is recognized for its potent anti-inflammatory properties. researchgate.net Studies comparing imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives, specifically acetamide and benzamide forms, have shown that both classes exhibit significant anti-inflammatory activity. researchgate.net Notably, the imidazo[1,2-a]pyrazine derivatives demonstrated superior activity compared to their imidazo[1,2-a]pyridine counterparts. researchgate.net

The mechanism of action for some of these compounds involves the inhibition of NF-κB transcription, a key pathway in the inflammatory response. researchgate.net The inhibitory effects of synthesized compounds on NF-κB transcriptional activity were assessed in RAW264.7 cells using a dual-luciferase reporter assay system. researchgate.net Other related heterocyclic structures, such as methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives, have also been evaluated for anti-inflammatory effects using methods like the carrageenan-induced paw edema model in rats. nih.gov For instance, methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate showed anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov

Compound ClassAssayKey Finding
Imidazo[1,2-a]pyrazinyl benzamides and acetamidesIn vivo and in vitro modelsShowed better anti-inflammatory activity than imidazo[1,2-a]pyridine analogs. researchgate.net
Hybrid imidazo-thiazine-pyridine compoundsIn vivo and in vitro studiesDemonstrated moderate anti-inflammatory activity.
Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetateCarrageenan-induced paw edemaActivity comparable to indomethacin. nih.gov

Antioxidant Properties

Free Radical Scavenging Activity (e.g., DPPH method)

Derivatives of related heterocyclic systems have been evaluated for their antioxidant potential, often utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method measures the ability of a compound to donate an electron and thus neutralize the DPPH radical. The activity is typically expressed as the concentration required to inhibit 50% of the radicals (IC₅₀).

For example, a series of 4-thiomethyl-functionalised 1,3-thiazoles showed a high level of DPPH radical inhibition, ranging from 70.2% to 97.5%. researchgate.net For the most active derivatives in this class, IC₅₀ values were determined to be in the range of 191-417 µM. researchgate.net Similarly, studies on piperazine derivatives have identified compounds with significant DPPH radical scavenging activity. nih.gov For instance, one such derivative, compound 3c, demonstrated the highest antioxidant activity with an IC₅₀ of 189.42 µmol/L, although this was less potent than the positive control, butylated hydroxytoluene (BHT), which had an IC₅₀ of 113.17 µmol/L. nih.gov

Compound ClassAssayResult (IC₅₀)Reference Compound (IC₅₀)
4-thiomethyl-functionalised 1,3-thiazoles (compounds 7e,m,p,t)DPPH191-417 µM researchgate.netAscorbic Acid (29 µM) researchgate.net
Piperazine derivative (compound 3c)DPPH189.42 µmol/L nih.govBHT (113.17 µmol/L) nih.gov
Piperazine derivative (compound 3a)DPPH371.97 µmol/L nih.govBHT (113.17 µmol/L) nih.gov
Piperazine derivative (compound 3f)DPPH420.57 µmol/L nih.govBHT (113.17 µmol/L) nih.gov

Other Biological Activities

Antidepressant and Anxiolytic Activities

The imidazo[1,2-a]pyrazine scaffold and related structures have been investigated for their potential as antidepressant and anxiolytic agents. Depression and anxiety are highly prevalent and often comorbid mood disorders, driving the search for new and effective treatments. mdpi.com

Studies on various heterocyclic compounds have demonstrated promising results in animal models. For example, a tetrahydrocarboline derivative, analogous to the tetrahydrocarbazole core, showed anxiolytic-like activity in the hole-board test with an ED₅₀ of 13 mg/kg. mdpi.com This effect was comparable to the reference drug clonazepam, and its mechanism appeared to involve the serotonergic system. mdpi.com The anxiolytic activity of this compound was negated by pre-treatment with antagonists for the GABAₐ receptor and the 5-HT₂ₐ receptor. mdpi.com Other related structures, such as pyrido[1,2-a]benzimidazoles, have been evaluated for their affinity to the benzodiazepine binding site on the GABA-A receptor and in animal models predictive of anxiolytic activity. nih.gov

Compound ClassActivityTest ModelResult (ED₅₀)Potential Mechanism
Tetrahydrocarboline derivative (compound 4)Anxiolytic-likeHole-board test13 mg/kg mdpi.comSerotonergic and GABAergic systems mdpi.com
Chiral Tetrahydrocarbazole (Ia)Anxiolytic-likeIn vivo mouse models3.3 mg/kg mdpi.comSerotonergic system mdpi.com
Chiral Tetrahydrocarbazole (Ib)Anxiolytic-likeIn vivo mouse models7.7 mg/kg mdpi.comSerotonergic system mdpi.com

Uterine Relaxing and Anti-bronchospastic Activities

A series of imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to possess both in vitro uterine-relaxing and in vivo anti-bronchospastic activities. nih.gov These findings highlight the potential of this chemical class in addressing conditions related to smooth muscle contraction.

In addition to these effects, certain derivatives, such as 5-bromoimidazo[1,2-a]pyrazine, demonstrated positive chronotropic and inotropic properties on isolated atria. nih.gov The inotropic effect was linked to an increase in the tissue concentration of cyclic AMP (cAMP). nih.gov The potentiation of the isoproterenol positive inotropic effect and the lack of blockade by propranolol suggested that these cardiac-stimulating properties were due to phosphodiesterase inhibition. nih.gov

CompoundActivityModelObserved Effect
Imidazo[1,2-a]pyrazine derivativesUterine-relaxingIn vitroDemonstrated relaxation of uterine smooth muscle. nih.gov
Imidazo[1,2-a]pyrazine derivativesAnti-bronchospasticIn vivoShowed activity against bronchospasms. nih.gov
5-bromoimidazo[1,2-a]pyrazineCardiac-stimulatingIsolated atriaPositive chronotropic and inotropic effects. nih.gov

Anti-ulcer and Gastric Acid Pump Inhibition

Derivatives of the imidazo[1,2-a]pyrazine class have been identified as potent, reversible inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. nih.gov This enzyme is responsible for the final step in gastric acid secretion, and its inhibition is a key mechanism for treating acid-related gastrointestinal disorders. A series of novel 6-substituted imidazo[1,2-a]pyrazines were synthesized and evaluated for their anti-secretory activity in a binding assay using H+/K+-ATPase from hog gastric mucosa. nih.gov The research demonstrated that certain compounds within this series are effective inhibitors of the gastric acid pump. nih.gov This anti-ulcer potential is a recognized characteristic of the broader imidazo[1,2-a]pyrazine class of compounds. The development of these derivatives was based on the structure of compounds like SCH32651, which showed potential anti-ulcer properties. ucl.ac.uk

Table 1: H+/K+-ATPase Inhibition by Imidazo[1,2-a]pyrazine Derivatives

Compound Class Target Activity

Activities on the Cardiovascular System

Imidazo[1,2-a]pyrazine derivatives have shown notable effects on the cardiovascular system, specifically potent inotropic (affecting the force of contraction) and chronotropic (affecting the heart rate) activities in isolated guinea-pig atria. nih.gov One particular derivative, 5-bromoimidazo-[1,2-alpha]pyrazine, demonstrated positive chronotropic and inotropic properties. nih.gov Its positive inotropic effect was associated with an increase in the tissue concentration of cyclic AMP (cAMP). nih.gov

Further investigation suggested that the mechanism of action for these cardiovascular effects may be linked to phosphodiesterase inhibition. nih.gov The potentiation of isoproterenol's positive inotropic effect by 5-bromoimidazo-[1,2-alpha]pyrazine, and the fact that its own inotropic effect was not blocked by propranolol, are indicative of this pathway. nih.gov These findings highlight the potential of imidazo[1,2-a]pyrazine derivatives as cardiac-stimulating agents. acs.org

Table 2: Cardiovascular Effects of Specific Imidazo[1,2-a]pyrazine Derivatives

Compound Observed Effect Associated Mechanism
5-bromoimidazo-[1,2-alpha]pyrazine Positive chronotropic and inotropic properties Increased cAMP tissue concentration nih.gov

Phosphodiesterase Inhibitory Activity

The inhibition of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, is a well-documented activity of imidazo[1,2-a]pyrazine derivatives. nih.gov By inhibiting these enzymes, the derivatives can increase intracellular levels of cAMP and cGMP, leading to various physiological effects such as smooth muscle relaxation. nih.gov

Different derivatives show selectivity for different PDE isoenzymes. For instance, a study on new imidazo[1,2-a]pyrazine derivatives found that while all tested compounds were moderately potent inhibitors of PDE type IV, only those with a cyano group at position 2 were potent inhibitors of PDE type III. nih.gov The compound 6-bromo-8-methylaminoimidazo(1,2-a)pyrazine-2-carbonitrile was among the derivatives synthesized and studied for these activities. nih.gov It has been suggested that the smooth muscle relaxant and cardiac effects of these compounds may arise from the selective inhibition of PDE type III and/or type IV isoenzymes. nih.gov More recently, imidazo[1,2-a]pyrazine derivatives have also been identified as highly potent and selective inhibitors of ENPP1, a phosphodiesterase that negatively regulates the cGAS-STING immune pathway. nih.gov

Table 3: Phosphodiesterase (PDE) Inhibitory Profile of Imidazo[1,2-a]pyrazine Derivatives

Derivative Structure PDE Isoenzyme Target Potency
General Imidazo[1,2-a]pyrazines PDE Type IV Moderately potent nih.gov
Imidazo[1,2-a]pyrazines with 2-cyano group PDE Type III Potent nih.gov

Chemiluminescent Properties

The imidazo[1,2-a]pyrazin-3(7H)-one core structure is fundamental to the phenomenon of bioluminescence in several marine organisms. nih.gov This scaffold is found in coelenterazine, the luciferin responsible for the light emission in many coelenterates, and Cypridina luciferin. nih.gov The luminescence, whether biological or chemical, of these compounds is a subject of significant scientific interest. The chemical principles governing the light-emitting properties of imidazo[1,2-a]pyrazin-3(7H)-one compounds have been reviewed extensively, covering both the bioluminescence in marine life and the chemiluminescence of these luciferins and their synthetic analogues in laboratory settings. nih.gov This inherent property opens up potential applications for these derivatives in bioassays and other detection methods that rely on light emission. nih.gov

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Derivatives

The development of new analogs of the core 3-Bromo-6-methylimidazo[1,2-a]pyrazine structure is a primary focus of current research. Synthetic strategies are geared towards creating derivatives with improved biological activity and more favorable pharmacological profiles.

Researchers are actively designing and synthesizing novel derivatives of the imidazo[1,2-a]pyrazine (B1224502) scaffold to improve their potency and selectivity as inhibitors of various biological targets. A key strategy involves modifying substituents on the core ring system to optimize interactions with the target protein. For instance, the identification of imidazo[1,2-a]pyrazine derivatives as highly potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) showcases this approach. nih.gov In one study, optimization led to a derivative that demonstrated significant inhibitory activity against ENPP1 with IC50 values in the nanomolar range, while showing weak inhibition against related enzymes like ENPP2 and ENPP3. nih.gov

Another successful application of this strategy is the development of imidazo[1,2-a]pyrazine derivatives as inhibitors of the HP0525 ATPase from H. pylori, a key component of the bacterial type IV secretion system. nih.gov By exploring different substitutions, researchers aim to enhance the inhibitory action, which could lead to new antibacterial agents. nih.gov Similarly, derivatives of the related triazolopyrazine structure have been optimized to act as highly potent and selective inhibitors of the c-Met proto-oncogene, a factor implicated in human cancers. nih.gov These optimization efforts often involve creating libraries of compounds with varied functional groups at different positions to systematically probe structure-activity relationships (SAR). nih.govnih.gov

A flexible synthetic approach allows for the creation of diverse substitution patterns on the imidazo[1,2-a]pyrazine core, which is crucial for developing new therapeutic agents. nih.gov Research has explored functionalization at multiple positions, including the C2, C3, C6, and C8 positions, to investigate the impact on biological activity. nih.govtsijournals.com

Key synthetic routes have been developed to produce either 2-aryl or 3-aryl substituted regioisomers, allowing for a thorough investigation of how the position of the aryl group affects inhibitor function. nih.gov For example, the reaction of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine (B112217) was found to predominantly yield the product with the bromopyridyl substituent at the 2-position of the imidazopyrazine ring. nih.govnih.gov Furthermore, substitutions at the C8 position have been introduced using nucleophilic substitution with various cyclic and acyclic secondary amines, such as morpholine (B109124) and piperidine, to increase molecular diversity. tsijournals.com Regioselective bromination with N-bromosuccinimide (NBS) has also been employed to create 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives. tsijournals.com The synthesis of related heterocyclic systems, such as 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazoles, further illustrates the chemical tractability and the potential for creating a wide array of new chemical entities based on these core structures. nih.govresearchgate.net

Advanced Mechanistic Studies

Understanding how these compounds function at a molecular level is critical for their rational design and development as therapeutic agents.

Advanced studies are beginning to unravel the specific molecular pathways affected by imidazo[1,2-a]pyrazine derivatives. A notable example is a derivative that acts as a negative regulator of the cGAS-STING pathway by inhibiting ENPP1, an enzyme that hydrolyzes the signaling molecule 2'3'-cGAMP. nih.gov By inhibiting ENPP1, the compound was shown to enhance the mRNA expression of downstream target genes induced by cGAMP, such as IFNB1, CXCL10, and IL6, which are crucial for stimulating an immune response. nih.gov

Other research has identified different mechanisms, such as the inhibition of the VirB11 ATPase HP0525, which is essential for the function of the bacterial type IV secretion system in pathogens like H. pylori. nih.gov In the context of cancer, related compounds have been developed as inhibitors of the HGF/c-Met signaling pathway, which is implicated in the growth and spread of tumors. nih.gov These findings demonstrate that the imidazo[1,2-a]pyrazine scaffold can be tailored to interact with a variety of biological targets, including enzymes and signaling proteins. nih.govnih.govnih.gov

To refine drug design, researchers are investigating the precise intermolecular forces that govern the binding of imidazo[1,2-a]pyrazine derivatives to their biological targets. X-ray crystallography and molecular modeling are key tools in this endeavor. For example, the crystal structure analysis of 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine revealed that the molecule is essentially planar and that molecules in the crystal are linked by weak C—H⋯N interactions. nih.govresearchgate.net Such structural data provides insights into how these compounds might orient themselves within a protein's binding site.

Molecular docking studies have been used to model how these compounds fit into the ATP-binding site of target enzymes like HP0525 ATPase. nih.gov These computational methods help to predict and explain the binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's potency and selectivity. nih.govmdpi.com This detailed understanding of biological interactions at the atomic level is essential for the rational design of next-generation inhibitors with improved efficacy.

Application in Drug Development and Discovery

The imidazo[1,2-a]pyrazine scaffold is a versatile platform for the discovery of new drugs targeting a range of diseases. rsc.org Its derivatives are being actively investigated for several therapeutic applications.

In oncology, these compounds are showing significant promise. One imidazo[1,2-a]pyrazine derivative that inhibits ENPP1 has been found to enhance the antitumor efficacy of anti-PD-1 antibodies in animal models, suggesting a future role in cancer immunotherapy. nih.gov Another related compound, volitinib, which is a highly potent and selective c-Met inhibitor, is in clinical development for the treatment of cancer. nih.gov

Beyond cancer, these compounds are being explored as novel antibacterial agents. nih.gov Their ability to inhibit essential bacterial enzymes, like the HP0525 ATPase, makes them potential candidates for combating pathogenic bacteria. nih.gov There is also research into their effectiveness against extensively drug-resistant (XDR) strains of bacteria, such as Salmonella Typhi, addressing an urgent public health need for new therapeutic options. mdpi.com The broad range of biological activities associated with this scaffold underscores its importance and potential in modern drug development. tsijournals.com

Q & A

Q. Q: What are the common synthetic routes for preparing 3-Bromo-6-methylimidazo[1,2-A]pyrazine?

A: The compound is typically synthesized via condensation reactions of α-halogenocarbonyl compounds with aminopyrazines, as demonstrated in bromo-substituted imidazo[1,2-a]pyrazine derivatives . Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are also employed for regioselective functionalization, particularly when introducing aryl or alkyl groups at specific positions . For example, 3-bromo derivatives can be synthesized through electrophilic bromination, where position 3 is favored due to higher electron density in the imidazo[1,2-a]pyrazine scaffold .

Advanced Synthesis

Q. Q: How can regioselectivity challenges in electrophilic substitutions of imidazo[1,2-a]pyrazines be addressed?

A: Regioselectivity is governed by electron density distribution. Computational studies (e.g., electron density calculations) predict that position 3 is most reactive toward electrophiles, followed by position 5, while nucleophilic substitutions favor positions 5 and 8 . To achieve selective bromination at position 3, controlled reaction conditions (e.g., stoichiometry, temperature) and catalyst choice (e.g., iodine or Pd complexes) are critical . For example, iodine-catalyzed multicomponent reactions at room temperature improve selectivity and yield in imidazo[1,2-a]pyrazine derivatives .

Basic Characterization

Q. Q: What analytical techniques are essential for confirming the structure of this compound?

A: Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, with coupling constants resolving regioisomers (e.g., ortho-proton couplings in 8-methoxy derivatives) .
  • HRMS (ESI-QTOF) : Validates molecular weight and halogen isotope patterns (e.g., [M + Na]+ peaks for bromo-substituted derivatives) .
  • Melting Point Analysis : Provides preliminary purity assessment .

Advanced Characterization

Q. Q: How are regioisomers resolved in complex imidazo[1,2-a]pyrazine derivatives?

A: X-ray crystallography is the gold standard for unambiguous structural assignment, as seen in the analysis of 6-arylbenzoimidazo-pyrrolo-pyrazine hybrids . For dynamic systems, lanthanide shift reagents can distinguish NMR signals of regioisomers by altering chemical shift dispersion .

Biological Activity

Q. Q: What in vitro models are used to evaluate the bioactivity of this compound derivatives?

A: Common assays include:

  • Phosphodiesterase (PDE) Inhibition : Measured via cyclic AMP accumulation in isolated cardiac tissue .
  • Anti-inflammatory Activity : Assessed using LPS-induced sepsis models in macrophages .
  • Telomerase Inhibition : Screened via TRAP assays for anticancer potential .

Advanced Biological Studies

Q. Q: How does scaffold modification (e.g., nitrogen positioning) affect the potency of imidazo[1,2-a]pyrazines?

A: Comparative studies of 5,6-fused bicyclic systems (e.g., imidazo[1,2-a]pyrazine vs. imidazo[1,2-c]pyrimidine) reveal that nitrogen placement at positions 6 or 7 retains potency better than position 5. For example, imidazo[1,2-a]pyrazines show MICs of 1–9 μM in antimicrobial assays, though imidazo[1,2-a]pyridines (lacking additional nitrogens) exhibit superior activity .

Reaction Optimization

Q. Q: How does catalyst choice impact the synthesis of imidazo[1,2-a]pyrazine derivatives?

A: Iodine (5 mol%) in ethanol enhances yield and regioselectivity in multicomponent reactions at room temperature, avoiding decomposition of acid-sensitive intermediates . In contrast, Pd catalysts enable sequential Suzuki cross-coupling and direct C-H functionalization for trisubstituted derivatives .

Data Contradiction Analysis

Q. Q: How should researchers reconcile conflicting yields from different catalytic systems?

A: Contradictions often arise from solvent polarity, temperature, or substrate sensitivity. For example, DBSA/toluene outperforms TFA/DMSO in reactions involving electron-deficient substrates due to better acid stability . Systematic optimization (e.g., Table 1 in ) comparing catalysts (CAN, FeCl3, I2) and solvents is recommended to identify context-specific optimal conditions.

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